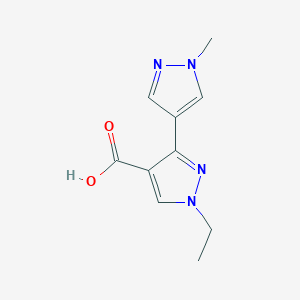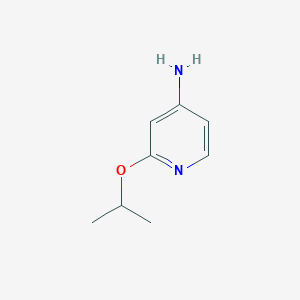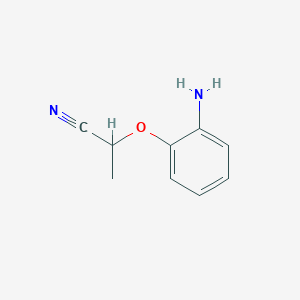
1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” is structurally similar to the requested compound . It has a molecular formula of C6H8N2O and an average mass of 124.141 Da .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-1H-pyrazol-4-yl)ethanone” is available . It’s important to note that the structure of the requested compound would be different due to the presence of the carboxylic acid group.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Polymers
A study by Cheng et al. (2017) focuses on the synthesis and structural diversity of coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the one . They were used to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers with unique properties, including thermal and luminescence behaviors in the solid state. The study highlights the potential of pyrazole-derived ligands in creating structurally diverse coordination polymers with interesting chiral properties and possible applications in material science (Cheng et al., 2017).
Novel Organic Synthesis
Another study by Ghaedi et al. (2015) describes the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process showcases the versatility of pyrazole derivatives in synthesizing new N-fused heterocycle products, suggesting that compounds like 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid could serve as valuable intermediates in organic synthesis (Ghaedi et al., 2015).
Chemical Properties and Synthesis Improvement
The work by Dong (2011) on improving the synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, demonstrates the ongoing efforts to enhance the yield and efficiency of synthesizing pyrazole derivatives. By optimizing the synthesis process, Dong achieved a significant increase in yield, which is crucial for the practical application of these compounds in research and industry (Dong, 2011).
Direcciones Futuras
The future directions for research would depend on the specific properties and potential applications of “1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be a promising area for further exploration .
Propiedades
IUPAC Name |
1-ethyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-14-6-8(10(15)16)9(12-14)7-4-11-13(2)5-7/h4-6H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJKOTXEAQMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN(N=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)




![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)




amine](/img/structure/B1527288.png)